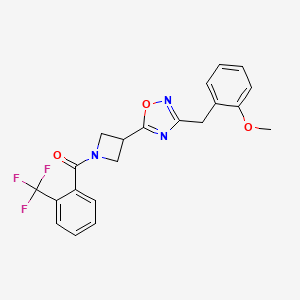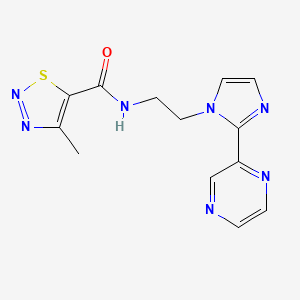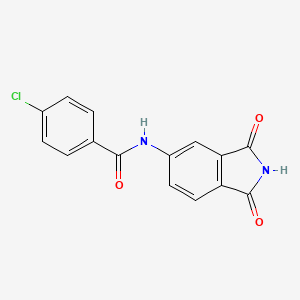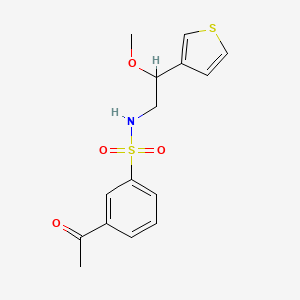
(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound contains an azetidine ring, which is a four-membered cyclic amine, and an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and a nitrogen atom. The presence of these rings is likely to influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the methoxy group might undergo demethylation, the azetidine ring might undergo ring-opening reactions, and the trifluoromethyl group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar methoxy and trifluoromethyl groups might increase the compound’s solubility in polar solvents .Scientific Research Applications
Azetidine and Oxadiazole Derivatives
Chemical Reactivity and Stability
Azetidine derivatives, such as those studied by Zoghbi and Warkentin (1992), offer insights into the reactivity and potential chemical stability of similar compounds. Azetidinones, due to their strained ring structure, are of interest in synthetic chemistry for their reactivity and potential to form novel structures, possibly applicable in material science or as intermediates in the synthesis of more complex molecules (Zoghbi & Warkentin, 1992).
Pharmacological Applications
The presence of an oxadiazole ring, as seen in similar compounds, has been linked to various pharmacological properties. For instance, compounds containing oxadiazole rings have been investigated for their potential antimicrobial activity, indicating a possible application in developing new antimicrobial agents (Sunitha et al., 2017). Additionally, Sharma et al. (2019) explored the role of non-covalent interactions in the supramolecular architectures of oxadiazole derivatives, which could inform the design of molecular structures with tailored physical and chemical properties for use in materials science or as drug molecules (Sharma et al., 2019).
Metabolic Pathways
The metabolic pathway of AZD1979, a compound containing a spiro-azetidine structure similar to the compound , was studied by Li et al. (2019). This research highlighted the glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine, offering insights into the detoxification pathways of strained ring compounds in biological systems. Such studies are essential for understanding the metabolic stability and potential toxicological profiles of new compounds (Li et al., 2019).
Future Directions
properties
IUPAC Name |
[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c1-29-17-9-5-2-6-13(17)10-18-25-19(30-26-18)14-11-27(12-14)20(28)15-7-3-4-8-16(15)21(22,23)24/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWXGYYCODNDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2592037.png)

![2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B2592040.png)

![6-Azabicyclo[3.2.0]heptane](/img/structure/B2592044.png)
![3-methyl-7-[(2-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2592045.png)
![N1-(4-fluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2592046.png)
![(E)-2-(2-Bromophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2592049.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2592052.png)

![methyl 1-[4-(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B2592054.png)

